molecular formula C4H4ClFN2O2S B2501169 5-Chloro-1-methylimidazole-2-sulfonyl fluoride CAS No. 2344680-90-4

5-Chloro-1-methylimidazole-2-sulfonyl fluoride

Cat. No. B2501169
CAS RN: 2344680-90-4
M. Wt: 198.6
InChI Key: HJTQYCTUNHTRBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of “5-Chloro-1-methylimidazole” (a related compound) is available . The molecular formula is C4H5ClN2 and the molecular weight is 116.549 . The IUPAC Standard InChI is InChI=1S/C4H5ClN2/c1-7-3-6-2-4(7)5/h2-3H,1H3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “5-Chloro-1-methylimidazole” (a related compound) include a refractive index of n20/D 1.511 (lit.), a boiling point of 82-85 °C/11 mmHg (lit.), and a density of 1.25 g/mL at 25 °C (lit.) .

Scientific Research Applications

Fluorinated Compounds in Cancer Research

Fluorinated pyrimidines, particularly 5-Fluorouracil (5-FU), have been extensively studied for their applications in treating cancer. The synthesis of these compounds, including methods incorporating radioactive and stable isotopes, aids in understanding their metabolism and biodistribution. Insights into how these compounds interact with nucleic acids, inhibiting enzymes like thymidylate synthase, and their roles in RNA and DNA modification have been pivotal in cancer research. The development of polymeric fluorinated compounds aims to enhance precision in cancer treatment within the personalized medicine framework (Gmeiner, 2020).

Advancements in Fluorinated Syntheses

Research on perfluoroalkane-sulfonates, particularly nonafluorobutanesulfonates (nonaflates), highlights their advantages over commonly used triflates in transition metal-catalyzed reactions. These fluorinated intermediates have proven beneficial in various syntheses, demonstrating cost-effectiveness and efficiency in producing alkenyl and (het)aryl nonaflates for coupling processes. Such advancements underline the growing utility of fluorinated compounds in organic synthesis and industrial applications (Hoegermeier & Reissig, 2009).

Environmental and Health Impacts of Fluorinated Compounds

Investigations into the biodegradation of polyfluoroalkyl chemicals have shed light on the environmental fate and potential health impacts of these persistent compounds. Studies focus on their degradation pathways, the transformation into perfluorinated acids, and implications for regulations and actions due to their toxic profiles. Understanding the environmental persistence and toxicological aspects of fluorinated chemicals is crucial for assessing their safety and developing more sustainable alternatives (Liu & Avendaño, 2013).

Fluorine in Drug Design and Metabolism

The role of fluorine in drug design is underscored by its impact on the physicochemical properties of pharmaceuticals. Research on fluorinated molecules has enhanced our understanding of their metabolic pathways, distribution, and how the presence of fluorine affects these processes. Despite the strong C-F bond, the reactivity associated with the departure of fluoride ions from metabolic intermediates presents both opportunities and challenges in the design of fluorine-containing drugs (Johnson et al., 2020).

Safety and Hazards

The safety information for “5-Chloro-1-methylimidazole” includes hazard statements H315 - H319 - H335, indicating that it is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation .

properties

IUPAC Name

5-chloro-1-methylimidazole-2-sulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClFN2O2S/c1-8-3(5)2-7-4(8)11(6,9)10/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJTQYCTUNHTRBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=C1S(=O)(=O)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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